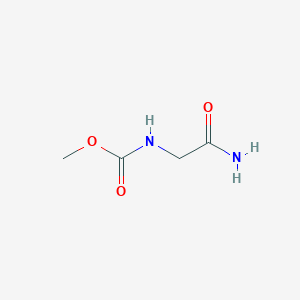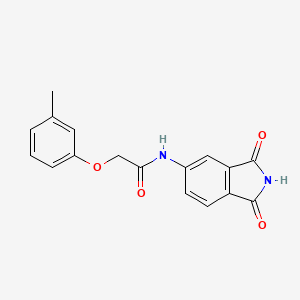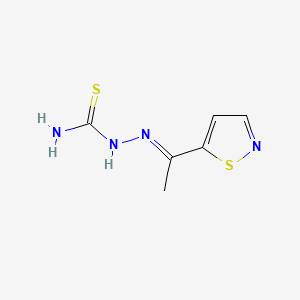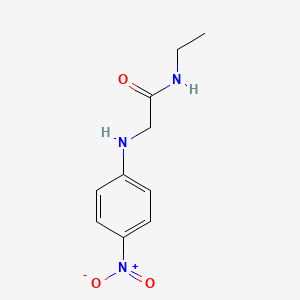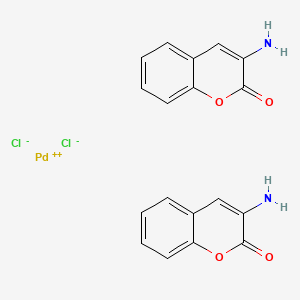
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II): is a coordination compound featuring palladium as the central metal ion
Métodos De Preparación
The synthesis of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) typically involves the reaction of palladium(II) chloride with 2-oxo-2H-1-benzopyran-3-ylammine ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .
Análisis De Reacciones Químicas
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction Reactions: The palladium center can undergo oxidation or reduction, altering the oxidation state of the metal.
Coordination Reactions: The compound can form complexes with other molecules or ions, expanding its coordination sphere.
Common reagents used in these reactions include halides, phosphines, and other coordinating ligands. The major products formed depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Medicinal Chemistry:
Material Science: It is explored for its potential use in the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) involves coordination to target molecules, such as DNA or proteins, through its palladium center. This coordination can lead to the disruption of biological processes, making it a potential candidate for therapeutic applications. The specific pathways and molecular targets depend on the context of its use .
Comparación Con Compuestos Similares
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) can be compared with similar compounds such as:
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloroplatinum(II): Similar in structure but with platinum as the central metal ion, offering different reactivity and applications.
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)diiodopalladium(II):
The uniqueness of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) lies in its specific coordination environment and the reactivity of the palladium center, which can be fine-tuned for various applications.
Propiedades
Número CAS |
76295-00-6 |
|---|---|
Fórmula molecular |
C18H14Cl2N2O4Pd |
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
3-aminochromen-2-one;palladium(2+);dichloride |
InChI |
InChI=1S/2C9H7NO2.2ClH.Pd/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h2*1-5H,10H2;2*1H;/q;;;;+2/p-2 |
Clave InChI |
WYORXGXNXZEYNN-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)N.C1=CC=C2C(=C1)C=C(C(=O)O2)N.[Cl-].[Cl-].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B14150866.png)

![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)
![N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine](/img/structure/B14150883.png)
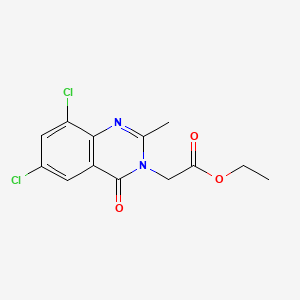

![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)
